4-Propoxybenzamide

描述

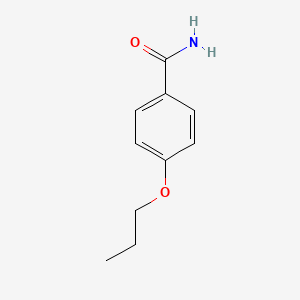

4-Propoxybenzamide is a benzamide derivative characterized by a propoxy group (-OCH₂CH₂CH₃) at the para position of the benzamide core. It serves as a structural scaffold for developing allosteric modulators of neuronal receptors, including nicotinic acetylcholine receptors (nAChRs) and metabotropic glutamate receptors (mGluR5) . Synthesized via palladium-catalyzed coupling reactions or nucleophilic substitution, its derivatives exhibit diverse pharmacological profiles. Key physical properties include a molecular weight of 282.14 g/mol (C₁₇H₁₈N₂O₂), melting points ranging from 59–132°C (depending on substituents), and distinct NMR signatures (e.g., δ 8.56 ppm for aromatic protons in CDCl₃) .

属性

IUPAC Name |

4-propoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h3-6H,2,7H2,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEVCFCWHYUQWOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: 4-Propoxybenzamide can be synthesized through several methods. One common approach involves the reaction of 4-aminobenzoic acid with propyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the amino group is replaced by the propoxy group, forming 4-propoxybenzoic acid. This intermediate is then converted to this compound through an amidation reaction using ammonia or an amine source under appropriate conditions .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography to obtain the desired product.

化学反应分析

Types of Reactions: 4-Propoxybenzamide undergoes various chemical reactions, including:

Oxidation: The propoxy group can be oxidized to form a carboxylic acid derivative.

Reduction: The amide group can be reduced to an amine under specific conditions.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or catalytic hydrogenation are common methods.

Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be performed using halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

Oxidation: 4-Propoxybenzoic acid.

Reduction: 4-Propoxyaniline.

Substitution: Various substituted derivatives depending on the specific reaction conditions.

科学研究应用

4-Propoxybenzamide has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: It can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.

Industry: It may be used in the production of polymers, resins, and other materials with specific properties.

作用机制

The mechanism of action of 4-propoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The propoxy group can influence the compound’s lipophilicity and binding affinity, affecting its overall pharmacokinetic and pharmacodynamic properties.

相似化合物的比较

Comparison with Structural Analogs

Nicotinic Acetylcholine Receptor (nAChR) Modulators

4-Propoxybenzamide derivatives demonstrate variable potency and selectivity for nAChR subtypes (e.g., hα4β2 vs. hα3β4). Key analogs include:

- Key Findings: Substitution at the pyridin-2-yl position significantly impacts potency. For example, a 4-methoxyphenylamino group (Compound 28) enhances hα4β2 selectivity (IC₅₀ = 2.3 µM) compared to the parent this compound . Replacing the propoxy group with allyloxy (Compound 1) improves hα4β2 selectivity (5-fold) but reduces hα3β4 potency .

mGluR5 Positive Allosteric Modulators (PAMs)

This compound-based mGluR5 PAMs exhibit nanomolar to micromolar EC₅₀ values:

- Key Findings :

Structure-Activity Relationship (SAR) Insights

Alkoxy Chain Modifications

- Propoxy vs. Allyloxy : The propane moiety in this compound reduces hα4β2 selectivity compared to allyloxy derivatives (e.g., Compound 1’s 5-fold selectivity) .

- Butoxy Substitution : In mGluR5 PAMs, butoxy analogs (e.g., VU0040237) exhibit lower potency than propoxy derivatives, indicating optimal chain length for receptor binding .

Pyridin-2-yl Substituent Effects

- Amino Groups: Introducing aminocarbonylphenyl (Compound 20) or acetylpyridin-2-yl (Compound 19) groups reduces yields (69–71%) compared to halide-substituted analogs .

Table 1: Physicochemical Properties of Select Derivatives

生物活性

4-Propoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 4-propoxybenzoic acid with an amine under standard coupling conditions. The resulting compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a series of benzamide derivatives were evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 6.40 µg/mL to 22.09 µg/mL against MCF-7 and A-549 cell lines, respectively .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound Derivative A | MCF-7 | 6.40 |

| This compound Derivative B | A-549 | 22.09 |

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific protein kinases. Studies have shown that compounds similar to this compound can inhibit receptor tyrosine kinases (RTKs) such as EGFR and PDGFR, which are critical in tumor growth and proliferation . Molecular docking studies suggest that these compounds bind effectively to the active sites of these kinases, leading to their inhibition.

Enzyme Inhibition

In addition to its anticancer properties, this compound has been investigated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1). These enzymes are relevant in neurodegenerative diseases like Alzheimer's disease. The binding affinity and inhibition kinetics were assessed through computational modeling and experimental assays, showing promising results for some derivatives .

| Enzyme | Inhibition Type | Binding Affinity (kcal/mol) |

|---|---|---|

| Acetylcholinesterase (AChE) | Competitive | -7.2 |

| β-secretase (BACE1) | Non-competitive | -8.0 |

Case Studies

Several case studies have explored the activity of benzamide derivatives, including those based on this compound:

- Case Study on Cancer Cell Lines : A study evaluated a series of benzamide derivatives against MCF-7 and A-549 cell lines, demonstrating that modifications to the benzamide scaffold significantly enhanced cytotoxicity compared to standard treatments like Doxorubicin .

- Neuroprotective Effects : Another study focused on the neuroprotective potential of benzamides, where compounds showed selective inhibition towards sigma receptors without cytotoxic effects on neuronal cells, indicating a therapeutic window for neurodegenerative conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。